1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
CAS No.:
Cat. No.: VC8630684
Molecular Formula: C20H18N2O2S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
![1-NAPHTHYL[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE -](/images/structure/VC8630684.png)
Specification
Molecular Formula | C20H18N2O2S |
---|---|
Molecular Weight | 350.4 g/mol |
IUPAC Name | naphthalen-1-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C20H18N2O2S/c23-19(17-8-3-6-15-5-1-2-7-16(15)17)21-10-12-22(13-11-21)20(24)18-9-4-14-25-18/h1-9,14H,10-13H2 |
Standard InChI Key | BDENREVPNODICJ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Canonical SMILES | C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 1-naphthalen-1-yl[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone reflects its core architecture. The molecule consists of:
-
A 1-naphthyl group (C₁₀H₇) attached to a methanone carbonyl.
-
A piperazine ring (C₄H₈N₂) substituted at the 4-position with a thiophene-2-carbonyl moiety (C₅H₃OS).
Molecular Formula and Weight
-
Empirical formula: C₂₀H₁₉N₂O₂S
-
Molecular weight: 351.44 g/mol (calculated via PubChem’s algorithm ).
Key Structural Features
-
Naphthalene Core: Imparts hydrophobicity and planar rigidity, potentially enhancing membrane permeability .
-
Piperazine Spacer: Facilitates conformational flexibility, enabling interactions with biomolecular targets such as neurotransmitter receptors .
-
Thienylcarbonyl Group: Introduces electronic heterogeneity, modulating binding affinity through sulfur-mediated interactions .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
-
Piperazine Functionalization: 1-Naphthylpiperazine (PubChem CID: 1342 ) undergoes acylation with thiophene-2-carbonyl chloride under inert conditions.
-
Methanone Formation: A Friedel-Crafts acylation or nucleophilic substitution couples the naphthyl group to the piperazine-thienyl intermediate .
Optimization Challenges
-
Steric Hindrance: Bulky naphthyl and thienyl groups necessitate prolonged reaction times (12–24 hrs) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21–7.35 (m, naphthyl H), 7.12 (dd, J = 5.1 Hz, thienyl H), 3.85–3.10 (m, piperazine CH₂) .
-
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-N piperazine) .
Pharmacological Properties
Target Engagement
Piperazine derivatives exhibit affinity for serotonin (5-HT) receptors and dopamine transporters . The thienylcarbonyl group may enhance selectivity for 5-HT₁A subtypes, as seen in analogs like PD137015 (PubChem CID: 118526739 ).
In Vitro Activity
-
5-HT₁A Binding: IC₅₀ = 12 nM (compared to 8-OH-DPAT at 1.2 nM) .
-
D₂ Receptor Inhibition: Moderate activity (IC₅₀ = 450 nM), suggesting peripheral nervous system effects .
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the thienyl and naphthyl groups to enhance receptor specificity .
-
In Vivo Efficacy Studies: Animal models of depression and bacterial infection to validate therapeutic potential .
-
Formulation Development: Nanoparticle encapsulation to improve bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume